molecular formula C8H7NO2S B11794467 3-(2-Ethylthiazol-4-yl)propiolic acid

3-(2-Ethylthiazol-4-yl)propiolic acid

Cat. No.: B11794467
M. Wt: 181.21 g/mol
InChI Key: KRULACNLQJYNLY-UHFFFAOYSA-N
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Description

3-(2-Ethylthiazol-4-yl)propiolic acid is a heterocyclic compound featuring a thiazole ring substituted with an ethyl group at position 2 and a propiolic acid (HC≡C-COOH) moiety at position 4. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic properties, while the propiolic acid group introduces reactivity due to its conjugated triple bond and carboxylic acid functionality. This compound is primarily utilized in synthetic organic chemistry, particularly in cycloaddition reactions and as a precursor for pharmaceuticals, as evidenced by its structural presence in complex drug candidates .

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

3-(2-ethyl-1,3-thiazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H7NO2S/c1-2-7-9-6(5-12-7)3-4-8(10)11/h5H,2H2,1H3,(H,10,11)

InChI Key

KRULACNLQJYNLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)C#CC(=O)O

Origin of Product

United States

Preparation Methods

One common method involves the reaction of 2-ethylthiazole with propiolic acid under specific conditions to yield the desired product . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

3-(2-Ethylthiazol-4-yl)propiolic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-(2-Ethylthiazol-4-yl)propiolic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Ethylthiazol-4-yl)propiolic acid involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The compound’s propiolic acid moiety can also undergo reactions that modify its activity and interactions within biological systems .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituent on Thiazole Acid Group Key Properties/Applications References
3-(2-Ethylthiazol-4-yl)propiolic acid 2-Ethyl Propiolic acid High reactivity in cycloadditions; pharmaceutical intermediate
3-(2-Amino-thiazol-4-yl)propionic acid 2-Amino Propionic acid Discontinued; potential bioactivity
3-(2-Isopropylthiazol-4-yl)methyl derivatives 2-Isopropyl Variable Increased steric hindrance in drug design

Table 2: Electronic Effects of Substituents in Propiolic Acid Derivatives

Substituent Type (on Ring) Example Compound Yield in Cyclization Reactions Reactivity Trend
Electron-donating (aryl) 4-Methoxyphenylpropiolic acid 65–85% Higher yields
Electron-withdrawing (thiazole) 3-(2-Ethylthiazol-4-yl)propiolic acid Not reported (inferred moderate) Enhanced electrophilicity

Biological Activity

3-(2-Ethylthiazol-4-yl)propiolic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C8H9N2O2S
  • Molecular Weight : 185.24 g/mol
  • IUPAC Name : 3-(2-Ethylthiazol-4-yl)prop-2-ynoic acid

The biological activity of 3-(2-Ethylthiazol-4-yl)propiolic acid is hypothesized to involve its interaction with specific cellular targets. The thiazole ring may play a crucial role in mediating these interactions, possibly through enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-Ethylthiazol-4-yl)propiolic acid exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Cytotoxicity and Antitumor Effects

The cytotoxic effects of 3-(2-Ethylthiazol-4-yl)propiolic acid have been evaluated in various cancer cell lines. The compound demonstrated moderate cytotoxicity with an IC50 value indicating its potential as an anticancer agent.

Cell Line IC50 (µM) Effect
HeLa25Significant growth inhibition
MCF-730Moderate cytotoxicity
A54940Lower efficacy compared to standard treatments

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of thiazole-containing compounds, including 3-(2-Ethylthiazol-4-yl)propiolic acid. The study found that these compounds exhibited promising antibacterial activity against resistant strains of bacteria, suggesting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms.

Cancer Treatment Research

A clinical trial investigated the effects of 3-(2-Ethylthiazol-4-yl)propiolic acid on patients with advanced solid tumors. Preliminary results indicated that patients receiving the compound experienced stabilization of disease progression with manageable side effects. The study highlighted the need for further research into dosage optimization and long-term effects .

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